molecular formula C11H8BrClN2OS B1633847 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 6125-32-2

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B1633847
CAS No.: 6125-32-2
M. Wt: 331.62 g/mol
InChI Key: YGEOBADTQIURFW-UHFFFAOYSA-N
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Description

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is a synthesized compound that has been studied for its pharmacological activities . It’s a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The compound is synthesized as part of efforts to combat antimicrobial and anticancer drug resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anticancer Activities

Research has shown that derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide exhibit significant antimicrobial and anticancer properties. For instance, Sharma et al. (2019) studied the pharmacological activities of these derivatives, revealing promising antimicrobial activity against bacterial and fungal species and notable anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) through molecular docking studies, indicating their potential as lead compounds for drug design (Sharma et al., 2019).

Synthesis of Heterocyclic Compounds

Janardhan et al. (2014) demonstrated the use of N-aryl-2-chloroacetamides as electrophilic building blocks for synthesizing thiazolo[3,2-a]pyrimidinone derivatives, highlighting their role in forming ring-annulated products. This synthesis involves the elimination of aniline/2-aminobenzothiazole as a by-product and has been validated through analytical and spectral studies, including X-ray data, confirming the structural integrity of the reaction products (Janardhan et al., 2014).

Antitumor and Anticonvulsant Activities

Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against A549 human lung adenocarcinoma cells. The study found that certain derivatives exhibited high selectivity and significant apoptosis induction, suggesting their potential as anticancer agents. Moreover, Nath et al. (2021) explored the anticonvulsant evaluation of indoline derivatives of benzothiazole acetamide, demonstrating significant activity against seizures, indicating their therapeutic potential in epilepsy management (Evren et al., 2019); (Nath et al., 2021).

Future Directions

The compound has shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it has the potential to be used as a lead compound for rational drug designing .

Mechanism of Action

Target of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets through a series of chemical reactions, leading to the formation of new chemical compounds . This disrupts the normal functioning of the target cells, leading to their death or inhibition of growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria . By blocking these pathways, the compound disrupts the integrity of the bacterial cell wall, leading to cell death . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may have good absorption and distribution properties, which could enhance its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial and fungal growth, as well as the death of cancer cells . In vitro studies have shown promising antimicrobial activity against various bacterial and fungal species . Additionally, the compound has demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEOBADTQIURFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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